1-(3,4-Dimethoxyphenethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-(3,4-Dimethoxyphenethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound characterized by the presence of multiple methoxy groups and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenethylamine and 3,4-dimethoxybenzaldehyde. These compounds undergo a series of reactions, including condensation, cyclization, and urea formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve Lewis acids or bases, depending on the nature of the substituent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxyphenethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyphenyl isothiocyanate: Another compound with methoxy groups and potential biological activity.
3,4-Dimethoxyphenethylamine: A simpler compound with similar structural features.
Uniqueness
1-(3,4-Dimethoxyphenethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is unique due to its complex structure, which includes both a urea linkage and a pyrrolidinone ring
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6/c1-29-18-7-5-15(11-20(18)31-3)9-10-24-23(28)25-16-12-22(27)26(14-16)17-6-8-19(30-2)21(13-17)32-4/h5-8,11,13,16H,9-10,12,14H2,1-4H3,(H2,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHDRKKFZPMAQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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